5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a fluorine atom, a hydroxycyclohexyl group, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexene to produce 3-hydroxycyclohexene.
Introduction of the Fluorine Atom: The fluorination of the intermediate is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of 3-ketocyclohexyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-(3-hydroxycyclohexyl)methylpyridine-3-carboxamide: Shares the hydroxycyclohexyl and fluorine moieties but differs in the rest of the structure.
4-fluoro-N-methylcathinone: Contains a fluorine atom and a similar sulfonamide group but lacks the hydroxycyclohexyl and methoxy groups.
Uniqueness
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of atoms allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h5-7,10-11,15-16H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQNNKNNMBQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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